molecular formula C11H20N2O B5423915 1-allyl-4-butyrylpiperazine

1-allyl-4-butyrylpiperazine

Cat. No. B5423915
M. Wt: 196.29 g/mol
InChI Key: QEWWKUNTSHIVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-butyrylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-allyl-4-butyrylpiperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA. It has also been found to interact with voltage-gated ion channels, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant properties. It has also been found to increase the levels of GABA, which may contribute to its anxiolytic and anticonvulsant properties. Additionally, it has been found to exhibit antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-allyl-4-butyrylpiperazine in lab experiments is its high purity and stability. It can be easily synthesized using a simple reaction, and the resulting compound can be purified using standard laboratory techniques. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-allyl-4-butyrylpiperazine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in treating these conditions. Additionally, there is a need for studies to investigate its potential use as a local anesthetic and to explore its pharmacokinetic properties. Finally, there is a need for studies to investigate its potential side effects and toxicity in animal models.

Synthesis Methods

1-allyl-4-butyrylpiperazine can be synthesized by reacting allyl bromide and butyryl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. This synthesis method has been widely used in the laboratory to obtain pure samples of the compound for further studies.

Scientific Research Applications

1-allyl-4-butyrylpiperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in various animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, it has been investigated for its potential use as a local anesthetic.

properties

IUPAC Name

1-(4-prop-2-enylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-5-11(14)13-9-7-12(6-4-2)8-10-13/h4H,2-3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWWKUNTSHIVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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